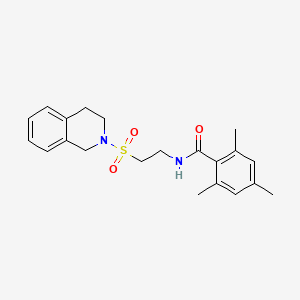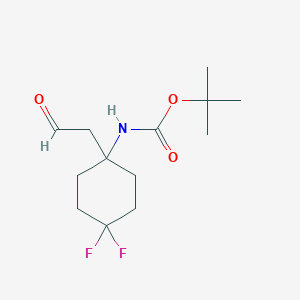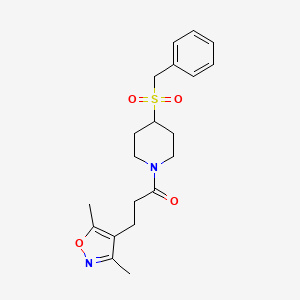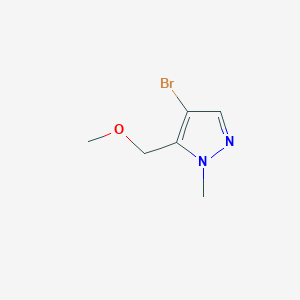
4-Bromo-5-(methoxymethyl)-1-methyl-1H-pyrazole
Descripción general
Descripción
4-Bromo-5-(methoxymethyl)-3-methyl-1H-pyrazole is a chemical compound with the CAS Number: 1287752-78-6 . It has a molecular weight of 205.05 . The compound is solid in physical form and is typically stored at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in the synthesis of related compounds . Another method involves the reaction of 4,5-Dibromo-1H- and -2-methoxymethyl-2H 1,2,3-triazole with butyllithium at low temperatures .Molecular Structure Analysis
The linear formula of 4-Bromo-5-(methoxymethyl)-3-methyl-1H-pyrazole is C6 H9 Br N2 O . The InChI Code is 1S/C6H9BrN2O/c1-4-6 (7)5 (3-10-2)9-8-4/h3H2,1-2H3, (H,8,9) .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, the catalytic protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation . This reaction was applied to methoxy protected ( )-D8-THC and cholesterol .Physical And Chemical Properties Analysis
The compound is solid in physical form . It is typically stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis and application of pyrazole derivatives have been extensively studied due to their versatile chemical properties and potential in various fields. For instance, the exploration of brominated trihalomethylenones as precursors highlights the synthetic utility of bromo-substituted pyrazoles in generating a wide range of pyrazole derivatives through cyclocondensation reactions. These derivatives include 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, showcasing the adaptability of bromo-substituted pyrazoles in synthesizing compounds with potential biological activity (Martins et al., 2013).
Biological Activities
The potential biological activities of pyrazole derivatives are significant, with research indicating various pharmacological properties. For example, the synthesis and biological evaluation of novel pyrazole-based heterocycles attached to a sugar moiety have shown moderate anti-diabetic activity, suggesting the therapeutic potential of these compounds in treating diabetes (Vaddiraju et al., 2022).
Corrosion Inhibition
Pyrazole derivatives have also been investigated for their corrosion inhibition properties, offering valuable insights into their application in materials science. The study on the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution through various techniques, including gravimetric and electrochemical studies, underscores the potential of pyrazole derivatives in protecting metals against corrosion (Yadav et al., 2016).
Catalysis and Organic Transformations
The use of pyrazole-containing compounds as ligands to stabilize metal complexes in Suzuki–Miyaura cross-coupling reactions highlights their utility in catalysis and organic transformations. The synthesis of bulky pyrazole-based ligands and their application in forming bis(pyrazolyl)palladium(ii) complexes demonstrate their effectiveness in facilitating cross-coupling reactions, a critical process in organic synthesis (Ocansey et al., 2018).
Optical Properties and Material Science
The synthesis and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives, characterized by their absorption and fluorescence characteristics, indicate the potential of pyrazole derivatives in material science, particularly in the development of photoluminescent materials (Lv et al., 2010).
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of a family of promising sglt2 inhibitors , which are used in diabetes therapy .
Mode of Action
Based on its potential use in the synthesis of sglt2 inhibitors , it can be inferred that it might interact with the SGLT2 protein, inhibiting glucose reabsorption in the kidneys and thereby reducing blood glucose levels.
Biochemical Pathways
If it is indeed used in the synthesis of sglt2 inhibitors, it would affect the sodium-glucose transport proteins, specifically sglt2, which are responsible for glucose reabsorption in the kidneys .
Result of Action
If it is used in the synthesis of SGLT2 inhibitors, the result of its action would be a decrease in blood glucose levels by inhibiting glucose reabsorption in the kidneys .
Propiedades
IUPAC Name |
4-bromo-5-(methoxymethyl)-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-9-6(4-10-2)5(7)3-8-9/h3H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVGWJPGRFFHAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-(methoxymethyl)-1-methyl-1H-pyrazole | |
CAS RN |
1578484-60-2 | |
| Record name | 4-bromo-5-(methoxymethyl)-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B2844191.png)
![3-(4-chlorobenzyl)-8-(2-furylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2844193.png)
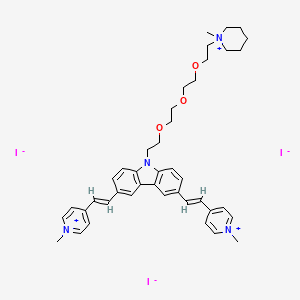
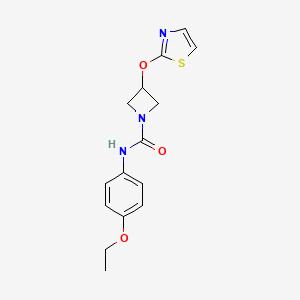
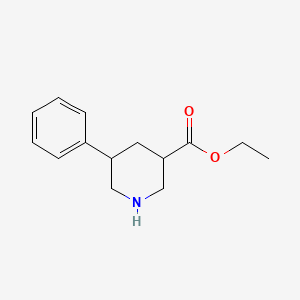

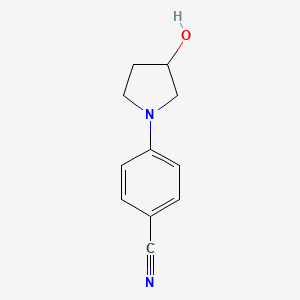
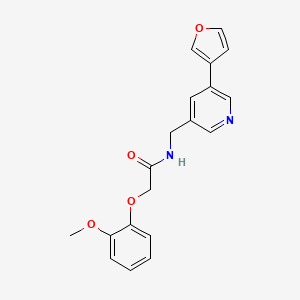
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2844203.png)
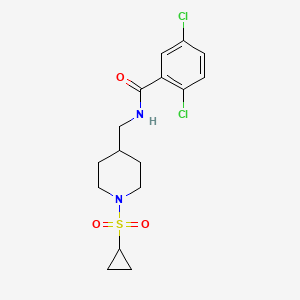
![ethyl 6-[(4-methoxyphenyl)sulfonyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate](/img/structure/B2844209.png)
